molecular formula C13H17ClFN3O B12949763 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

Cat. No.: B12949763
M. Wt: 285.74 g/mol
InChI Key: HYHHZYFNKIOLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is a synthetic compound with a complex structure. It belongs to the class of imidazo[1,5-a]pyrazines, which are known for their diverse biological activities. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-3-methylbenzaldehyde and appropriate amines.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction.

    Cyclization: The intermediate undergoes cyclization to form the imidazo[1,5-a]pyrazine core.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Optimization of Reaction Conditions: Temperature, solvent, and catalyst optimization to improve reaction efficiency.

    Purification Techniques: Use of crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted imidazo[1,5-a]pyrazines with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It serves as a probe to understand enzyme mechanisms and protein-ligand interactions.

Medicine

In medicinal chemistry, 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, the compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-fluoro-3-methylphenyl)imidazo[1,5-a]pyrazine
  • 1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one

Uniqueness

Compared to similar compounds, 2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. This uniqueness can result in different biological activities and chemical reactivity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H17ClFN3O

Molecular Weight

285.74 g/mol

IUPAC Name

2-(4-fluoro-3-methylphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride

InChI

InChI=1S/C13H16FN3O.ClH/c1-9-6-10(2-3-12(9)14)17-8-11-7-15-4-5-16(11)13(17)18;/h2-3,6,11,15H,4-5,7-8H2,1H3;1H

InChI Key

HYHHZYFNKIOLNR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N2CC3CNCCN3C2=O)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.